6-(Difluoromethyl)benzo[d]oxazol-2-amine
Description
Substituent Effects on Electronic Properties
- Difluoromethyl Group : The -CF₂H substituent withdraws electrons via inductive effects, reducing electron density at position 6. This polarization stabilizes the molecule’s lowest unoccupied molecular orbital (LUMO), as shown in computational studies.
- Amine Group : The -NH₂ group donates electrons through resonance, increasing electron density at position 2. This duality creates a push-pull electronic system, which is critical for interactions with biological targets.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The proton spectrum exhibits signals for aromatic protons (δ 7.2–8.1 ppm), the amine group (δ 5.1 ppm, broad singlet), and the difluoromethyl group (δ 6.2 ppm, doublet of doublets, J = 56 Hz).
- ¹³C NMR : Peaks at δ 155.3 ppm (C2, oxazole), δ 148.9 ppm (C6, attached to -CF₂H), and δ 110–125 ppm (aromatic carbons) confirm the structure.
Infrared (IR) and Raman Spectroscopy
Mass Spectrometry (MS)
X-ray Diffraction (XRD)
While XRD data for this specific compound is limited, analogous benzoxazoles exhibit monoclinic crystal systems with P2₁/c space groups. Predicted unit cell parameters (a = 7.2 Å, b = 5.8 Å, c = 12.4 Å, β = 102°) suggest moderate intermolecular hydrogen bonding.
Computational Chemistry Approaches
Density Functional Theory (DFT) Optimization
Geometry optimization at the B3LYP/6-31G* level confirms a planar benzoxazole core with bond lengths of 1.38 Å (C-N) and 1.41 Å (C-O). The difluoromethyl group adopts a staggered conformation to minimize steric hindrance.
Vibrational Frequency Analysis
DFT-calculated IR frequencies show <5% deviation from experimental values, validating the assignment of key functional groups (Table 1).
Table 1: Experimental vs. Calculated Vibrational Frequencies
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|
| N-H stretch | 3420 | 3395 |
| C-F stretch | 1180 | 1162 |
| C=N stretch | 1605 | 1588 |
Frontier Molecular Orbital (FMO) Analysis
Natural Bond Orbital (NBO) Analysis
- Charge Distribution : The amine nitrogen carries a charge of -0.52 e, while the difluoromethyl carbon is +0.34 e.
- Hyperconjugation : Stabilization energy of 25.6 kcal/mol due to σ(C-F) → σ*(C-C) interactions.
Properties
Molecular Formula |
C8H6F2N2O |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3,7H,(H2,11,12) |
InChI Key |
GEHUVCGXTKSGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)OC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)benzo[d]oxazol-2-amine typically involves the introduction of a difluoromethyl group to a benzoxazole scaffold. One common method involves the reaction of 2-aminobenzoxazole with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Neuroprotective Effects
Research has indicated that compounds in the benzo[d]oxazole class, including 6-(difluoromethyl) derivatives, exhibit neuroprotective properties against neurotoxicity induced by amyloid beta peptides, which are implicated in Alzheimer's disease. For instance, a study demonstrated that certain derivatives significantly reduced neurotoxicity in PC12 cells exposed to β-amyloid (Aβ) peptides. Specifically, compound 5c , closely related to 6-(difluoromethyl)benzo[d]oxazol-2-amine, was shown to promote cell survival through modulation of key signaling pathways involving Akt and GSK-3β .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies revealed significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . The compound’s mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells, which is critical for therapeutic applications.
Case Study 1: Neuroprotection in Alzheimer's Disease
A study focused on the effects of benzo[d]oxazole derivatives on PC12 cells highlighted the ability of these compounds to mitigate Aβ-induced apoptosis. The results showed that treatment with compound 5c led to increased cell viability and decreased levels of pro-apoptotic markers such as Bax and BACE1 . This suggests a promising avenue for developing neuroprotective agents targeting Alzheimer's disease.
Case Study 2: Anticancer Efficacy
In a series of experiments assessing the anticancer properties of difluoromethylated benzo[d]oxazoles, researchers found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines while demonstrating lower toxicity in normal cell lines . These findings underscore the potential for developing targeted cancer therapies utilizing this compound structure.
Comparative Analysis Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective; Anticancer | Modulation of Akt/GSK-3β signaling pathways |
| 5c | Significant neuroprotection | Inhibition of Aβ-induced apoptosis |
| Other Benzo[d]oxazole Derivatives | Varies (neuroprotective/anticancer) | Diverse mechanisms depending on substituents |
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Research Findings
Fluorine’s Role : Fluorination at the 6-position improves target binding affinity by 3–5-fold in kinase assays and reduces CYP450-mediated metabolism .
Biological Trade-offs: While fluorinated derivatives show superior potency, their lower solubility necessitates formulation optimization (e.g., nanoparticle encapsulation) .
Structural-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., CF₂H) at the 6-position enhance bioactivity more effectively than electron-donating groups (e.g., OCH₃) .
Biological Activity
6-(Difluoromethyl)benzo[d]oxazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzoxazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C9H7F2N3O |
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | This compound |
| LogP | 2.4 |
The difluoromethyl group enhances the lipophilicity of the compound, which may influence its biological interactions and absorption characteristics .
Anticancer Activity
Research has indicated that compounds with a benzoxazole moiety exhibit significant anticancer properties. A study evaluated various benzoxazole derivatives against human cancer cell lines, revealing that certain modifications can enhance their potency. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against breast and liver cancer cell lines .
Case Study:
In a comparative study, this compound was tested against HepG2 liver cancer cells. The compound exhibited an IC50 value of approximately 2.79 µM, indicating substantial cytotoxicity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazole derivatives has also been documented. A related study showed that modifications in the benzoxazole structure could lead to significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was found to reduce the production of these cytokines by over 90% in vitro, suggesting its viability as an anti-inflammatory agent .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cancer proliferation and inflammation pathways. Molecular docking studies have indicated binding affinities comparable to established inhibitors, suggesting that it may act through similar mechanisms .
Comparative Analysis with Related Compounds
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 2.79 | Anticancer |
| Sorafenib | 4.21 | Anticancer |
| Benzothiazole derivative | 0.71 | Anti-inflammatory |
This table illustrates the potency of this compound relative to other compounds, highlighting its promising biological activity.
Q & A
Q. What are the established synthetic routes for 6-(difluoromethyl)benzo[d]oxazol-2-amine?
Synthesis typically involves cyclization of 2-amino-5-(difluoromethyl)phenol derivatives with cyanogen bromide or thiourea under basic conditions. For example, potassium hydroxide (KO₂) in acetonitrile facilitates cyclization to form the benzoxazole core, as demonstrated in analogous compounds . Alternative routes use nucleophilic substitution with difluoromethyl precursors, requiring anhydrous solvents like DMF and catalysts such as HBTU for amide bond formation .
Q. How is structural characterization of this compound performed?
Key techniques include:
Q. What solvents and reaction conditions optimize yield in benzoxazole synthesis?
Polar aprotic solvents (DMF, DMSO) with bases (KOH, NaH) at 80–120°C are optimal. For example, cyclization of thiourea derivatives in acetonitrile at room temperature achieved 72–88% yields in related compounds .
Advanced Research Questions
Q. How does the difluoromethyl group impact metabolic stability and bioavailability?
The difluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s strong electronegativity lowers electron density at adjacent carbons, as observed in fluorinated kinase inhibitors with prolonged half-lives . Comparative studies with non-fluorinated analogs show improved logP values (e.g., ~2.5 vs. ~1.8), enhancing membrane permeability .
Q. What computational methods predict target interactions for this compound derivatives?
- Molecular Docking (AutoDock/Vina) : Identifies binding poses with targets like PI3Kα (PDB: 4L23). Key interactions include hydrogen bonds with Val851 and hydrophobic contacts with Met804 .
- QSAR Models : Use descriptors like molar refractivity and dipole moment to correlate substituent effects with IC₅₀ values .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting critical residue fluctuations .
Q. How can conflicting structure-activity relationship (SAR) data be resolved for benzoxazole derivatives?
Contradictions in SAR (e.g., variable antimicrobial activity across substituents) are addressed by:
Q. What strategies improve selectivity in kinase inhibition by this compound derivatives?
- Targeted Modifications : Introducing morpholine or triazine groups (e.g., 4,6-dimorpholino-1,3,5-triazine) enhances selectivity for PI3Kα over PI3Kβ by 15-fold .
- Crystallography-Guided Design : Aligns substituents with hydrophobic pockets in kinase ATP-binding sites .
Q. How does the compound interact with bacterial quorum-sensing systems (e.g., PqsR)?
In Pseudomonas aeruginosa, this compound derivatives disrupt PqsR-mediated virulence factor production. Activity is lost when replacing the benzoxazole core with benzimidazole, emphasizing the role of the oxazole ring in binding .
Methodological Considerations
Q. What purification techniques are effective for halogenated benzoxazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
